molecular formula C7H5ClINO B3031864 4-Chloro-3-iodobenzamide CAS No. 791137-24-1

4-Chloro-3-iodobenzamide

Cat. No.: B3031864
CAS No.: 791137-24-1
M. Wt: 281.48 g/mol
InChI Key: DTCJMBKOAKXIQD-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 4th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 4-chlorobenzamide using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of a diazonium intermediate, which then reacts with iodine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to form 4-chloro-3-aminobenzamide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Reactions: Products include 4-chloro-3-azidobenzamide or 4-chloro-3-cyanobenzamide.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: 4-Chloro-3-aminobenzamide.

Scientific Research Applications

4-Chloro-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodobenzamide depends on its application. In biological systems, it may act as an inhibitor of specific enzymes or interact with proteins to modulate their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    4-Chloro-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-3-fluorobenzamide: Contains a fluorine atom in place of iodine.

    4-Chloro-3-nitrobenzamide: Substituted with a nitro group instead of iodine.

Uniqueness: 4-Chloro-3-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, being larger and more polarizable, can participate in specific interactions and reactions that other halogens may not facilitate as effectively.

Properties

IUPAC Name

4-chloro-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJMBKOAKXIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622545
Record name 4-Chloro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-24-1
Record name 4-Chloro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-iodobenzoic acid (2.09 g, 7.40 mmol) was suspended in thionyl chloride (0.540 mL, 7.40 mmol) and heated to 70° C. for 3 h before it was concentrated and azeotropically dried with toluene. The concentrate was dissolved in ammonia, 0.5 M in 1,4-dioxane (92.5 mL, 37.0 mmol) to which diisopropylethylamine (6.44 mL, 37.0 mmol) was added and it was stirred at RT for 3 h. The mixture was diluted with 100 mL of ethyl acetate, added to a separation funnel, partitioned with sodium bicarbonate (saturated, aqueous), washed 4 times with 50 mL of sodium bicarbonate (saturated, aqueous), separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 282 (M+H)+.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
92.5 mL
Type
reactant
Reaction Step Three
Quantity
6.44 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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